Cas no 1909324-99-7 (3-(1,2-oxazol-4-yl)propanal)

3-(1,2-oxazol-4-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM413683-250mg |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95%+ | 250mg |
$743 | 2023-03-24 | |
Chemenu | CM413683-1g |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95%+ | 1g |
$1473 | 2023-03-24 | |
Chemenu | CM413683-500mg |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95%+ | 500mg |
$1155 | 2023-03-24 | |
Enamine | EN300-248481-0.5g |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 0.5g |
$780.0 | 2024-06-19 | |
A2B Chem LLC | AW41573-5g |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 5g |
$4134.00 | 2024-01-02 | |
Aaron | AR01C2GH-5g |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 5g |
$5380.00 | 2025-03-30 | |
Aaron | AR01C2GH-100mg |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 100mg |
$503.00 | 2025-02-09 | |
Aaron | AR01C2GH-2.5g |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 2.5g |
$2719.00 | 2025-02-09 | |
Aaron | AR01C2GH-1g |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 1g |
$1399.00 | 2025-02-09 | |
Aaron | AR01C2GH-500mg |
3-(1,2-oxazol-4-yl)propanal |
1909324-99-7 | 95% | 500mg |
$1098.00 | 2025-02-09 |
3-(1,2-oxazol-4-yl)propanal 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-(1,2-oxazol-4-yl)propanalに関する追加情報
Exploring the Versatile Applications and Properties of 3-(1,2-oxazol-4-yl)propanal (CAS No. 1909324-99-7)
3-(1,2-oxazol-4-yl)propanal (CAS No. 1909324-99-7) is an intriguing organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. This compound, featuring an oxazole ring linked to a propanal moiety, serves as a valuable building block in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug discovery, given the prevalence of oxazole derivatives in bioactive molecules.
The growing interest in heterocyclic compounds like 3-(1,2-oxazol-4-yl)propanal stems from their remarkable biological activities and versatility in medicinal chemistry. With the pharmaceutical industry's focus on developing novel small molecule therapeutics, this compound presents exciting opportunities for creating innovative drug candidates. Recent studies suggest that modifications of the oxazole-propanal structure could lead to compounds with enhanced pharmacokinetic properties, making it a hot topic in drug design discussions.
From a chemical perspective, 3-(1,2-oxazol-4-yl)propanal offers several interesting features. The oxazole ring provides stability while maintaining reactivity at specific positions, allowing for diverse chemical transformations. The propanal group serves as a flexible handle for further functionalization, enabling the creation of various derivatives. This dual functionality makes it particularly valuable in combinatorial chemistry approaches, where rapid generation of molecular diversity is crucial.
In the context of current research trends, 3-(1,2-oxazol-4-yl)propanal aligns well with the growing demand for sustainable chemistry solutions. Scientists are investigating greener synthetic routes to produce this compound, minimizing environmental impact while maintaining high yields. The development of catalytic methods for its preparation has become a significant area of investigation, reflecting the chemical industry's shift toward more eco-friendly processes.
The potential applications of 3-(1,2-oxazol-4-yl)propanal extend beyond pharmaceuticals. In material science, researchers are exploring its use as a precursor for functional materials with specific optical or electronic properties. The compound's ability to form stable complexes with various metals makes it interesting for coordination chemistry applications. Additionally, its structural features suggest potential utility in designing molecular sensors or catalysts for specific chemical transformations.
Market analysts note increasing demand for specialized chemical building blocks like 3-(1,2-oxazol-4-yl)propanal, particularly from contract research organizations and academic laboratories. The compound's versatility in medicinal chemistry applications has driven its inclusion in many screening libraries. As drug discovery efforts continue to expand globally, the importance of such heterocyclic scaffolds is expected to grow significantly in the coming years.
Quality control and characterization of 3-(1,2-oxazol-4-yl)propanal remain crucial aspects for researchers and manufacturers. Advanced analytical techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis are routinely employed to ensure purity and confirm structural integrity. These quality assurance measures are particularly important given the compound's use in sensitive applications such as pharmaceutical intermediates.
Looking toward future developments, researchers are particularly interested in exploring the structure-activity relationships of 3-(1,2-oxazol-4-yl)propanal derivatives. Computational chemistry approaches, including molecular docking and QSAR studies, are being employed to predict biological activities and optimize molecular properties. This combination of experimental and theoretical approaches represents a powerful strategy in modern drug discovery pipelines.
The synthesis and application of 3-(1,2-oxazol-4-yl)propanal continue to evolve with advancements in organic synthesis methodologies. Recent publications highlight innovative approaches to modifying the oxazole ring system or the propanal side chain, opening new possibilities for creating diverse molecular architectures. These developments contribute to the expanding toolbox of synthetic chemists working across various disciplines.
For researchers considering working with 3-(1,2-oxazol-4-yl)propanal, it's important to note that proper handling and storage conditions are essential to maintain compound stability. While not classified as hazardous, standard laboratory precautions should be followed when handling this chemical. The compound's reactivity profile suggests it should be protected from moisture and stored under appropriate conditions to ensure long-term stability.
In conclusion, 3-(1,2-oxazol-4-yl)propanal (CAS No. 1909324-99-7) represents a fascinating example of how simple heterocyclic structures can offer tremendous potential in multiple scientific domains. Its applications in drug discovery, material science, and catalysis continue to inspire innovative research. As synthetic methodologies advance and our understanding of structure-property relationships deepens, this compound is likely to play an increasingly important role in the development of new technologies and therapeutic agents.
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